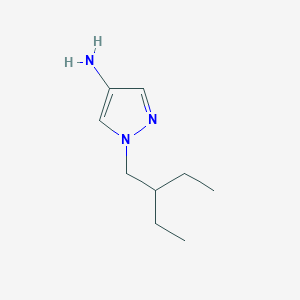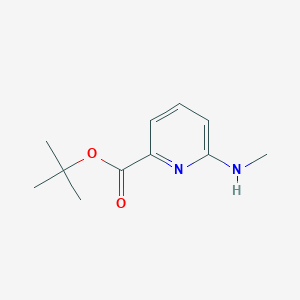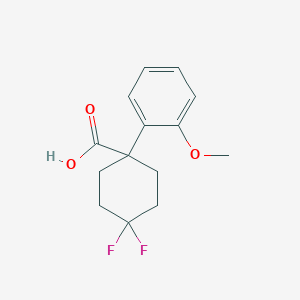
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C14H15F2O3 It is a derivative of cyclohexane, featuring two fluorine atoms and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives and appropriate fluorinating agents.
Fluorination: Introduction of fluorine atoms into the cyclohexane ring is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Methoxyphenyl Group Addition: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce other halogens into the compound, while nucleophilic substitution can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Aluminum chloride (AlCl3), palladium on carbon (Pd/C)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives or other substituted compounds
Scientific Research Applications
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-(2-fluorophenyl)cyclohexane-1-carboxylic acid
- 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid
- 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid
Uniqueness
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and a methoxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H16F2O3 |
|---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
4,4-difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16F2O3/c1-19-11-5-3-2-4-10(11)13(12(17)18)6-8-14(15,16)9-7-13/h2-5H,6-9H2,1H3,(H,17,18) |
InChI Key |
VRDFTJPEPVRMGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC(CC2)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)

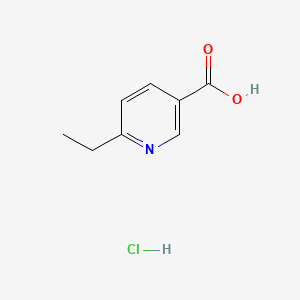
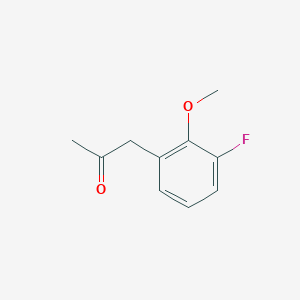
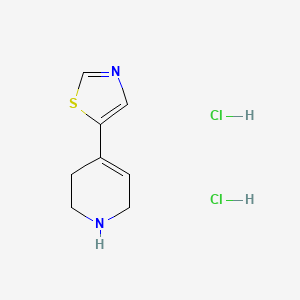
![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
